molecular formula C13H17ClO4 B8299784 Methyl 4-(4-chlorobutoxy)-3-methoxybenzoate

Methyl 4-(4-chlorobutoxy)-3-methoxybenzoate

Cat. No. B8299784
M. Wt: 272.72 g/mol
InChI Key: ZVFBAGMQMCWLBQ-UHFFFAOYSA-N
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Patent
US08367824B2

Procedure details

In a 100 mL volume glass flask equipped with a stirrer, a thermometer and a reflux condenser were placed 10.2 g (54.9 mmol) of methyl 4-hydroxy-3-methoxybenzoate (purity: 98 wt. %), 12.5 g (71.4 mmol) of 4-bromo-1-chlorobutane, 8.3 g (60.4 mmol) of potassium carbonate (purity: 98 wt. %), and 300 mL of acetonitrile. The resulting mixture was refluxed under stirring at 80-85° C. for 8 hours in an argon gas atmosphere. After the reaction was complete, the reaction mixture was filtered and concentrated under reduced pressure. The concentrate was purified by silica gel column chromatography (gel: Wako gel C-200, eluent: n-hexane), to give 13.6 g (isolated yield: 90.0%, purity: 99% in terms of area percentage by high performance liquid chromatography) of methyl 4-(4-chlorobutoxy)-3-methoxybenzoate as a colorless liquid.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].Br[CH2:15][CH2:16][CH2:17][CH2:18][Cl:19].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:19][CH2:18][CH2:17][CH2:16][CH2:15][O:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:12][CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)OC)C=C1)OC
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
BrCCCCCl
Step Three
Name
Quantity
8.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring at 80-85° C. for 8 hours in an argon gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 mL volume glass flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography (gel: Wako gel C-200, eluent: n-hexane)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClCCCCOC1=C(C=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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